![molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1](/img/structure/B2781711.png)

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .Wissenschaftliche Forschungsanwendungen

Reactivity and Derivative Formation

- The compound demonstrates specific reactivity patterns, particularly in forming derivatives of the novel heterocyclic system 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline (Roma et al., 1987).

- It also reacts to form 1-alkyl or phenyl-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-2,5(1H)−diones, significant in synthetic chemistry (Braccio et al., 1992).

Structural Analysis

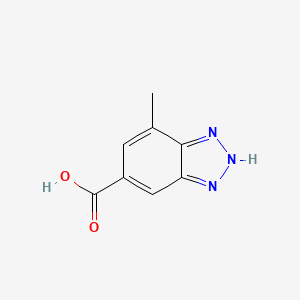

- The crystal structure of related compounds like 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been studied, providing insights into molecular conformations and interactions (Anthal et al., 2014).

Synthesis Applications

- This chemical has been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič et al., 1997).

Chemical Reactions

- Studies have explored its behavior in Vilsmeier-Haack formylation reactions, contributing to the knowledge of chemical reaction mechanisms (Horváth et al., 1983).

Formation of Complexes

- Research has been conducted on the formation of complexes between metal ions and similar compounds, which is crucial in understanding molecular interactions and potential applications in materials science (Dixon & Wells, 1986).

Photophysical Properties

- The synthesis and study of pyrimidine-phthalimide derivatives, which involve 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one, contribute to the development of new materials with potential applications in sensing technologies (Yan et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .

Eigenschaften

IUPAC Name |

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEWNFMUUYKRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)

![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)

![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)